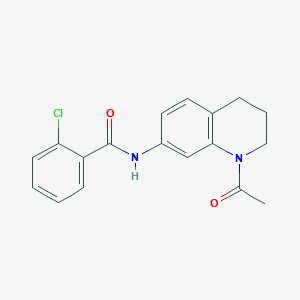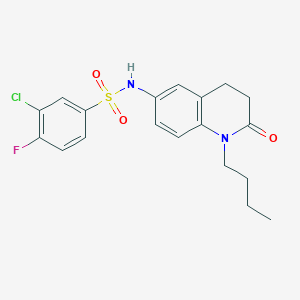
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
“N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-chlorophenoxy)acetamide” contains a total of 50 atoms; 23 Hydrogen atoms, 21 Carbon atoms, 2 Nitrogen atoms, 3 Oxygen atoms, and 1 Chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate” are detailed as follows: it contains a total of 43 atoms; 22 Hydrogen atoms, 16 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms .Scientific Research Applications
Synthesis Methods and Chemical Properties
Research has focused on the development of novel synthesis methods for tetrahydroquinoline derivatives, demonstrating diverse chemical reactivities and potential for further pharmaceutical exploration. For instance, Borgohain et al. (2017) presented a diastereoselective synthesis approach for tetrahydroquinoline-containing compounds, highlighting a methodology that involves N-alkylation, intramolecular epoxide ring-opening, and SNAr reactions, offering a pathway to new chemical entities with potential biological activities Borgohain et al., 2017. Similarly, other studies have developed methods for synthesizing quinoline and isoquinoline derivatives, providing foundational techniques for producing compounds that could serve as bases for further drug development Ichikawa et al., 2006.
Antimicrobial and Antitumor Properties
Several compounds derived from or related to the chemical structure of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide have been evaluated for their antimicrobial properties. Vanparia et al. (2010) synthesized and tested various quinoline derivatives for their antimicrobial activity, indicating the potential for these compounds to serve as templates for developing new antimicrobial agents Vanparia et al., 2010. Additionally, research into the anticancer properties of quinoline derivatives has uncovered compounds with significant efficacy against cancer cell lines, suggesting a promising area for the development of new antitumor agents Alqasoumi et al., 2010.
Mechanism of Action
The mechanism of action of these compounds is not detailed in the available resources.
properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O3S/c1-2-3-10-23-18-8-5-14(11-13(18)4-9-19(23)24)22-27(25,26)15-6-7-17(21)16(20)12-15/h5-8,11-12,22H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNYPBZSWAQSFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

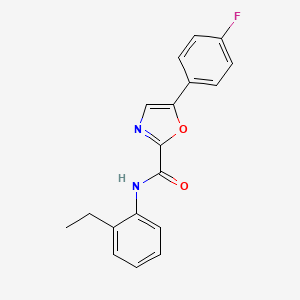
![tert-Butyl pyrazolo[1,5-a]pyrimidin-3-ylcarbamate](/img/structure/B2471651.png)
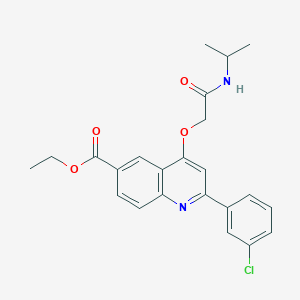
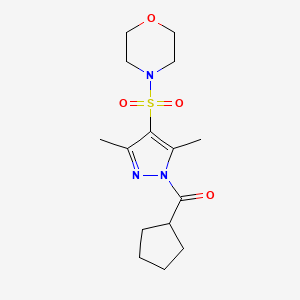
![N-(3-acetylphenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2471656.png)
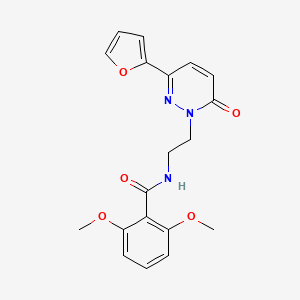
![7,8-dimethoxy-3-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2471660.png)
![Ethyl ({4-[(4-methoxybenzyl)amino]quinazolin-2-yl}thio)acetate](/img/structure/B2471661.png)
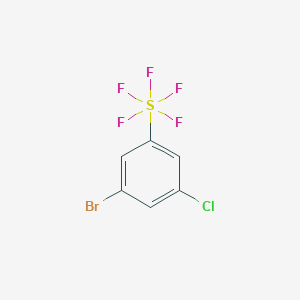
![ethyl 4-(2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2471667.png)
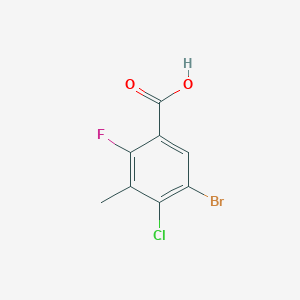

![5-(2-methylbenzyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2471671.png)
